

VTP50469: A Technical Guide to its Discovery and Preclinical Development

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Abstract

VTP50469 is a potent, highly selective, and orally bioavailable small molecule inhibitor of the Menin-Mixed Lineage Leukemia (MLL) protein-protein interaction. Developed through a sophisticated structure-based drug design program, **VTP50469** has demonstrated significant preclinical efficacy in various models of MLL-rearranged (MLL-r) and NPM1-mutant (NPM1c) acute leukemias. This document provides an in-depth technical overview of the discovery, mechanism of action, and preclinical development of **VTP50469**, the direct precursor to the clinical candidate revumenib (SNDX-5613). Detailed experimental methodologies, comprehensive data summaries, and visual representations of key biological pathways and experimental workflows are presented to offer a complete resource for researchers in the field of oncology and drug development.

Introduction

Acute leukemias characterized by rearrangements of the Mixed Lineage Leukemia (MLL, also known as KMT2A) gene are aggressive hematological malignancies with a generally poor prognosis, particularly in infant and pediatric populations.[1][2] These rearrangements result in

the formation of oncogenic MLL fusion proteins that drive leukemogenesis by aberrantly regulating gene expression. A critical interaction for the oncogenic function of MLL fusion proteins is their association with the nuclear protein Menin.[3] This interaction tethers the MLL fusion protein to chromatin, leading to the dysregulation of key target genes, including the HOXA gene cluster and MEIS1, which are crucial for leukemic cell proliferation and survival.[4] [5]

The dependency of MLL-rearranged leukemias on the Menin-MLL interaction identified it as a compelling therapeutic target.[3] **VTP50469** emerged from a dedicated drug discovery program aimed at identifying small molecule inhibitors of this critical protein-protein interaction.

Discovery and Optimization

The discovery of **VTP50469** was a result of an iterative, structure-based drug design strategy. [6][7] The process began with the identification of a piperazinyl pyrimidine fragment that was observed to bind to the MLL binding pocket on Menin.[6] This initial fragment was identified using X-ray crystallography data from analogs of a previously reported Menin-MLL inhibitor, MI-2.[6]

Subsequent optimization efforts were guided by Contour™, a computational drug design platform, and X-ray co-crystallography to enhance potency and confer drug-like properties.[6] This iterative process of chemical synthesis, biological testing, and structural analysis led to the identification of VTP-49477, a potent inhibitor with a K_i of 12 ± 5 pM.[7][8] Further optimization of this scaffold for improved oral bioavailability resulted in the selection of **VTP50469**, which maintained high potency with a K_i of 104 ± 30 pM.[8][9] The co-crystal structure of **VTP50469** bound to Menin has been deposited in the Protein Data Bank (PDB ID: 6PKC).[6]

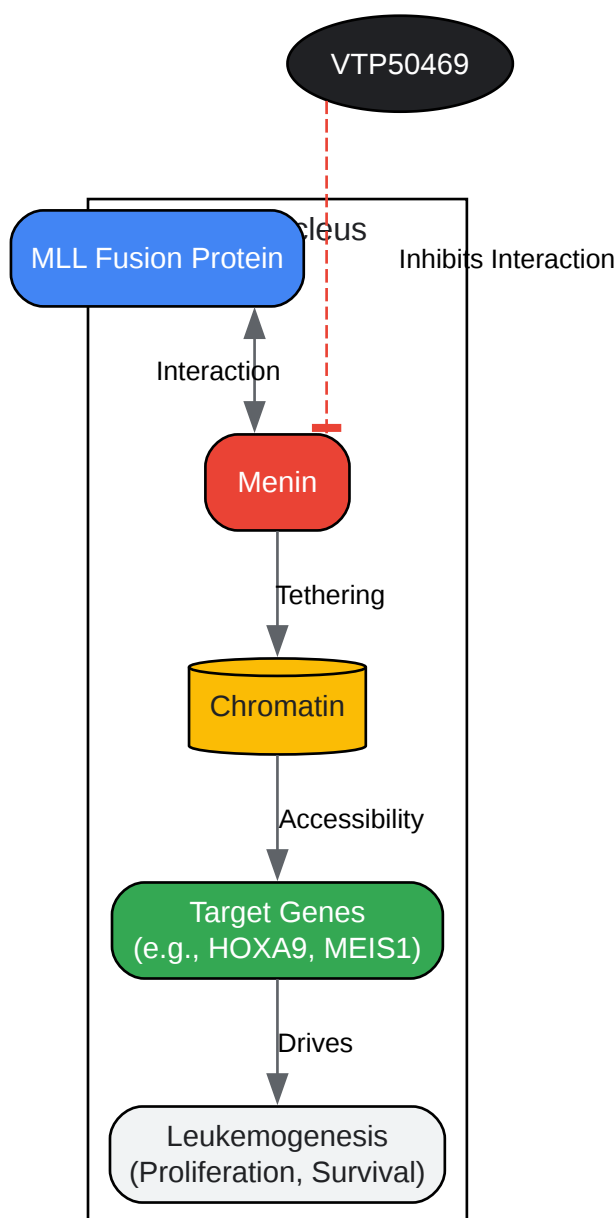
Mechanism of Action

VTP50469 exerts its anti-leukemic effects by directly binding to Menin and disrupting its interaction with the MLL1 protein and its oncogenic fusion partners.[6] This disruption has several key downstream consequences:

- Displacement of Menin from Chromatin: Treatment with **VTP50469** leads to a global, genome-wide displacement of Menin from chromatin.[6]

- Inhibition of MLL Fusion Protein Chromatin Occupancy: By displacing Menin, **VTP50469** selectively inhibits the chromatin occupancy of MLL fusion proteins at specific gene loci.[6]
- Downregulation of Leukemogenic Gene Expression: The loss of MLL fusion protein binding to chromatin results in the rapid downregulation of key target genes, such as MEIS1, PBX3, and MEF2C, followed by a more gradual suppression of HOXA cluster genes.[6]
- Induction of Differentiation and Apoptosis: The altered gene expression profile triggers cellular differentiation in AML cell lines and induces apoptosis, particularly in B-ALL cell lines. [6][10]

The following diagram illustrates the proposed signaling pathway and the mechanism of action of **VTP50469**.



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Caption: Mechanism of action of **VTP50469** in MLL-rearranged leukemia.

Preclinical Efficacy

The preclinical activity of **VTP50469** was evaluated in a range of in vitro and in vivo models of MLL-rearranged and NPM1-mutant leukemias.

In Vitro Activity

VTP50469 demonstrated potent and selective inhibition of proliferation in a panel of human leukemia cell lines harboring MLL rearrangements and NPM1 mutations, with minimal effect on cell lines without these genetic alterations.

Table 1: In Vitro Potency of **VTP50469** in Leukemia Cell Lines

Cell Line	Fusion/Mutation	IC50 (nM)
MOLM13	MLL-AF9	13[10]
MV4;11	MLL-AF4	17[11]
RS4;11	MLL-AF4	25[11]
KOPN-8	MLL-ENL	15[11]
SEMK2	MLL-AF4	27[11]
THP1	MLL-AF9	37[10]
NOMO1	MLL-AF9	30[10]
ML2	MLL-AF6	16[10]
EOL1	MLL-AF9	20[10]
HB11;19	MLL-ENL	36[11]
OCI-AML3	NPM1c	18[11]
REH	None	>2000[11]
HL-60	None	>2000[11]

In Vivo Activity

The in vivo efficacy of **VTP50469** was assessed in patient-derived xenograft (PDX) models of MLL-rearranged AML and ALL. Oral administration of **VTP50469** resulted in dramatic reductions in leukemia burden and a significant survival advantage.

Table 2: In Vivo Efficacy of **VTP50469** in MLL-r Leukemia PDX Models

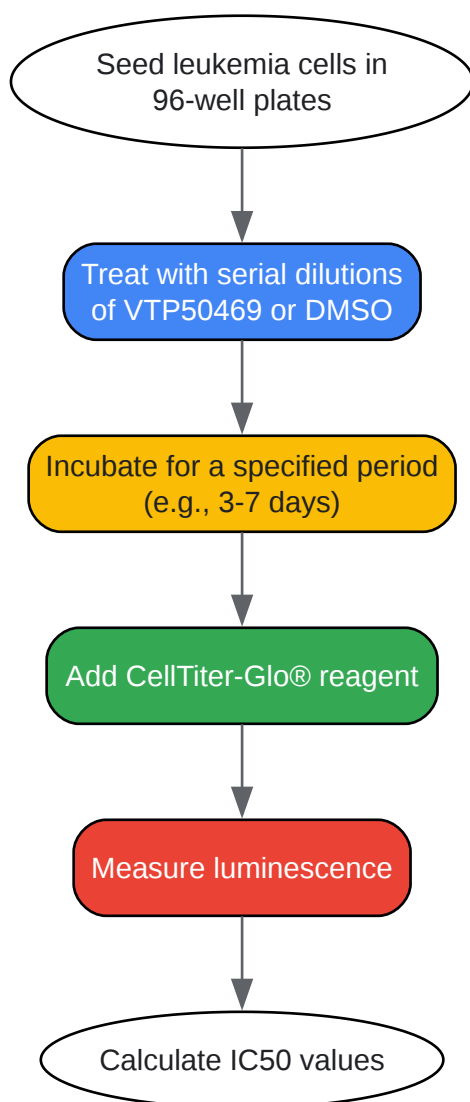
Model	Disease	Dosing Regimen	Outcome
MLL-r B-ALL	B-cell Acute Lymphoblastic Leukemia	15-60 mg/kg, PO, BID, 28 days	Significant survival advantage across all doses.[10]
MLL-r B-ALL	B-cell Acute Lymphoblastic Leukemia	0.1% in chow (~175 mg/kg/day), 28 days	Dramatic reduction in leukemia burden in peripheral blood, spleen, and bone marrow.[8][12]
MLL-r AML	Acute Myeloid Leukemia	Not specified	Significant reduction of human CD45+ cells in peripheral blood.[7]

Notably, in multiple mice engrafted with MLL-r B-ALL, **VTP50469** treatment appeared to eradicate the disease, with the animals remaining disease-free for over a year post-treatment. [6]

Experimental Protocols

Cell Proliferation Assay

The anti-proliferative activity of **VTP50469** was assessed using the CellTiter-Glo® Luminescent Cell Viability Assay.



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Caption: Workflow for the in vitro cell proliferation assay.

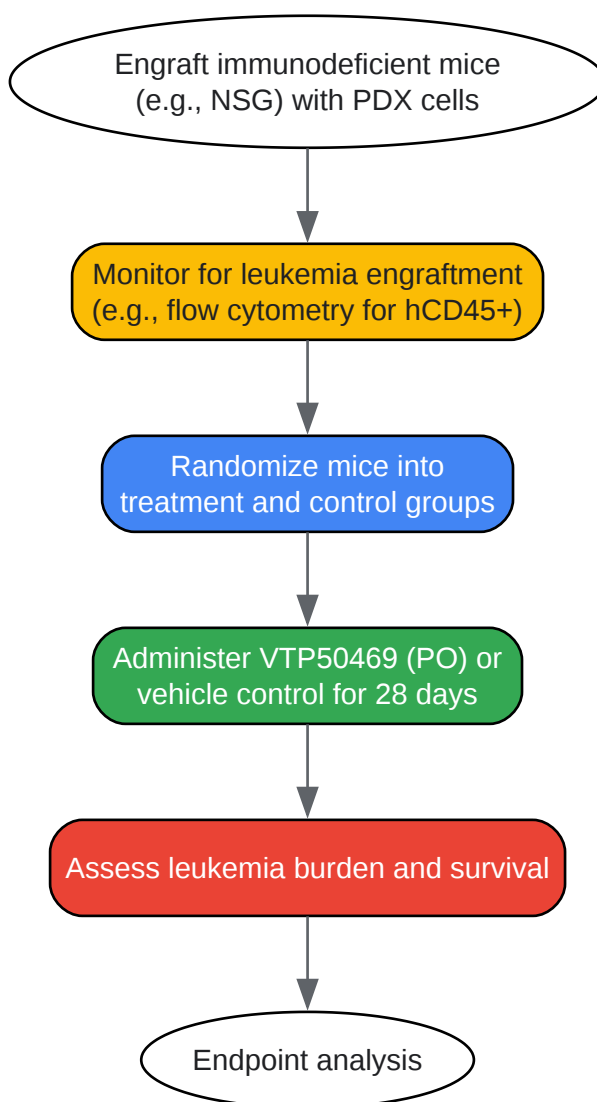
Methodology:

- Leukemia cell lines were seeded in 96-well plates at an appropriate density.
- Cells were treated with a range of concentrations of **VTP50469** or a DMSO control.
- Plates were incubated for 3 to 7 days.
- CellTiter-Glo® reagent was added to each well according to the manufacturer's instructions.

- Luminescence was measured using a plate reader.
- IC50 values were calculated by fitting the data to a four-parameter logistic curve.

In Vivo PDX Studies

The in vivo efficacy of **VTP50469** was evaluated in immunodeficient mice engrafted with human MLL-rearranged leukemia cells.



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Caption: Workflow for in vivo patient-derived xenograft (PDX) studies.

Methodology:

- Immunodeficient mice (e.g., NSG) were intravenously injected with human MLL-rearranged leukemia cells from patient samples.
- Leukemia engraftment was monitored by measuring the percentage of human CD45+ cells in the peripheral blood.
- Once engraftment was established, mice were randomized into treatment and control groups.
- **VTP50469** was administered orally, either by gavage or formulated in chow, for a planned 28-day period.
- Leukemia burden was assessed by flow cytometry of peripheral blood, spleen, and bone marrow. Survival was monitored over time.

Chromatin Immunoprecipitation Sequencing (ChIP-seq)

ChIP-seq was used to determine the genome-wide chromatin occupancy of Menin and MLL fusion proteins.

Methodology:

- Leukemia cells were treated with **VTP50469** or DMSO for a specified duration.
- Chromatin was cross-linked with formaldehyde, and the cells were lysed.
- Chromatin was sheared by sonication to generate fragments of 200-500 bp.
- Sheared chromatin was immunoprecipitated with antibodies specific to Menin or the N-terminus of MLL.
- DNA was purified from the immunoprecipitated complexes.
- Sequencing libraries were prepared and sequenced on a high-throughput sequencing platform.
- Sequencing reads were aligned to the human genome, and peaks were called to identify regions of protein binding.

Transition to Clinical Development: Revumenib (SNDX-5613)

VTP50469 is the preclinical precursor to revumenib (SNDX-5613), which has advanced into clinical trials for the treatment of relapsed or refractory acute leukemias with KMT2A (MLL) rearrangements or NPM1 mutations.[11][13] The robust preclinical data generated for **VTP50469** provided a strong rationale for the clinical development of revumenib. Clinical trials have shown promising results, leading to Breakthrough Therapy Designation from the U.S. FDA for revumenib in this patient population.[13] On November 15, 2024, the FDA approved revumenib for the treatment of relapsed or refractory acute leukemia with a KMT2A translocation in adult and pediatric patients.[14]

Conclusion

VTP50469 is a testament to the power of structure-based drug design in targeting challenging protein-protein interactions. Its discovery and preclinical development have not only provided a deep understanding of the therapeutic potential of Menin-MLL inhibition but have also paved the way for a promising new clinical agent, revumenib, for patients with genetically defined acute leukemias. The comprehensive data package for **VTP50469** underscores its potent and selective mechanism of action and its remarkable anti-leukemic efficacy in preclinical models, establishing a strong foundation for its clinical successor.

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